Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate

Description

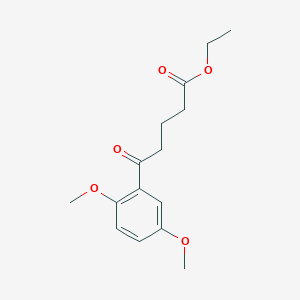

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate (CAS: 898758-29-7) is a synthetic ester with the molecular formula C₁₅H₂₀O₅ and a molecular weight of 280.32 g/mol. Its structure comprises a pentanoate backbone with a ketone group at the γ-position and a 2,5-dimethoxyphenyl substituent. Key computed properties include:

- XLogP3: 2.0 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptor Count: 5

- Topological Polar Surface Area (TPSA): 61.8 Ų

- Rotatable Bonds: 9 .

This compound is primarily used in scientific research as a synthetic intermediate, particularly in the development of pharmaceuticals and organic materials. Its methoxy groups enhance solubility in polar solvents while influencing electronic properties for reactivity in coupling or cyclization reactions .

Properties

IUPAC Name |

ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-13(16)12-10-11(18-2)8-9-14(12)19-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHQMKPNWHJCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645817 | |

| Record name | Ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-29-7 | |

| Record name | Ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The 2,5-dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where 2,5-dimethoxybenzene is reacted with an acyl chloride derivative of 5-oxovaleric acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

Oxidation: 5-(2,5-dimethoxyphenyl)-5-oxovaleric acid.

Reduction: Ethyl 5-(2,5-dimethoxyphenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the 2,5-dimethoxyphenyl group can enhance its binding affinity to target proteins, influencing its biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

- 2,5-Dimethoxy (target compound): Balanced electronic effects for versatile reactivity.

- 2,3-Dimethoxy : Proximal methoxy groups may sterically hinder reactions but enhance hydrogen bonding .

- 3,5-Dimethoxy : Symmetric substitution improves crystal packing, as seen in X-ray studies of related compounds .

- 2,6-Dimethoxy : Steric hindrance reduces accessibility to the phenyl ring, limiting electrophilic substitution .

Functional Group Effects :

- Methoxy vs. Fluoro : Methoxy groups (-OCH₃) are electron-donating, activating the ring for electrophilic attacks, while fluorine atoms (-F) are electron-withdrawing, directing reactions to meta/para positions .

Physicochemical Properties :

- Lipophilicity : The 2,6-dimethoxy analog has the highest XLogP3 (2.5), suggesting greater membrane permeability.

- Polarity : Difluoro analogs (TPSA: 43.4 Ų) are less polar than methoxy-substituted compounds (TPSA: 61.8 Ų), impacting solubility .

Biological Activity

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ester functional group and a phenyl ring substituted with two methoxy groups at the 2 and 5 positions. This substitution pattern is significant as it can influence the compound's reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C13H16O5 |

| Molecular Weight | 252.27 g/mol |

| Functional Groups | Ester, Methoxy |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or activator of various biochemical pathways. The ester group can undergo hydrolysis by esterases, leading to the release of the active valeric acid derivative, which participates in metabolic processes.

Enzyme Interaction Studies

Research indicates that this compound interacts with several enzymes:

- Esterases : The hydrolysis of the ester bond can modulate enzyme activity, impacting metabolic pathways.

- Cytochrome P450 Enzymes : Preliminary studies suggest potential interactions that could influence drug metabolism.

Case Studies and Research Findings

-

Metabolic Pathway Analysis :

A study performed on rat models demonstrated that after administration of this compound, significant metabolites were identified through gas chromatography-mass spectrometry (GC-MS). This study highlighted the compound's metabolic stability and its conversion into biologically active metabolites . -

Antioxidant Activity :

In vitro assays have shown that compounds similar to this compound exhibit antioxidant properties. These properties are hypothesized to arise from the methoxy groups' ability to donate electrons, thus neutralizing free radicals. -

Cytotoxicity Studies :

Preliminary cytotoxicity assays indicated that this compound may exhibit selective cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of signaling pathways associated with cell survival .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate | Different methoxy substitution pattern | Potentially different enzyme interactions |

| Ethyl 5-(2-methylphenyl)-5-oxovalerate | Single methyl substitution | Altered binding affinity compared to dimethoxy variant |

| Ethyl 5-(4-chlorophenyl)-5-oxovalerate | Chlorine substituent instead of methoxy groups | May exhibit different pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.